molecular formula C17H28N4O15P2 B1263353 UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose

UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose

Cat. No. B1263353
M. Wt: 590.4 g/mol
InChI Key: FUUMLYWEEZBCQR-FMASKQBNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose is a UDP-amino sugar having 2-acetamido-4-amino-2,4,6-trideoxy-D-glucose as the sugar component. It derives from an UDP-D-glucosamine. It is a conjugate acid of an UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose(1-).

Scientific Research Applications

Biosynthesis and Glycoprotein Modification

UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose is involved in the biosynthesis of complex sugar molecules. In Campylobacter jejuni, it acts as a precursor in the N-linked glycoprotein heptasaccharide synthesis. Enzymes like PglF, PglE, and PglD modify UDP-N-acetylglucosamine (UDP-GlcNAc) to form UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose, which is further acetylated to UDP-N,N'-diacetylbacillosamine (Olivier et al., 2006).

Role in Polysaccharide Production

The synthesis of unusual sugar nucleotides like UDP-2-acetamido-4-amino-2,4,6-trideoxyhexose by extracts of Type XIV Diplococcus pneumoniae is a critical step in forming glycolipids and serologically active polysaccharides (Distler, Kaufman, & Roseman, 1966).

Enzyme Inhibition Studies

This compound acts as an inhibitor in enzymatic reactions. For example, it inhibits UDP-D-galactose: beta-D-galactopyranosyl-(1-->4)-2-acetamido-2-deoxy-D-glucose alpha-(1-->3)-D-galactopyranosyltransferase, an enzyme involved in transferring D-galactosyl residues from sugar nucleotides (Helland et al., 1995).

Structural and Mechanistic Insights

The structure and catalytic mechanism of enzymes like PglD from Campylobacter jejuni, which modify UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose, have been studied to understand the biosynthesis of unique eubacterial pathogens (Olivier & Imperiali, 2008).

Acetyltransferase Activity

Enzymes like EpsM from Bacillus subtilis 168 show acetyltransferase activity, converting UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose to its diacetylated form, which is crucial in the biosynthesis of N,N'-diacetylbacillosamine (Kaundinya et al., 2018).

Therapeutic Targeting

It is also explored as a molecular therapeutic target for diseases like type-2 diabetes. Studying its interaction mechanism with enzymes like GFAT can lead to novel therapeutic strategies (Chou, 2004).

Biosynthesis in Bacteria

The biosynthesis pathways of 2-acetamido-2,6-dideoxy-L-hexoses in bacteria, which use UDP-D-N-acetylglucosamine as a common precursor, are a significant focus area. This includes studying enzymes responsible for producing various hexose configurations (Kneidinger et al., 2003).

O-Antigen Assembly

It plays a role in the biosynthesis of O-antigen in bacteria like Escherichia coli. Enzymes like WekG, WekE, WekF, and WekD are involved in the biosynthesis of UDP-2-acetamido-4-formamido-2,4,6-trideoxy-hexose, a derivative of UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose (Jia et al., 2021).

properties

Product Name

UDP-2-acetamido-4-amino-2,4,6-trideoxy-D-glucose

Molecular Formula

C17H28N4O15P2

Molecular Weight

590.4 g/mol

IUPAC Name

[(3R,4S,5S,6R)-3-acetamido-5-amino-4-hydroxy-6-methyloxan-2-yl] [[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H28N4O15P2/c1-6-10(18)13(25)11(19-7(2)22)16(33-6)35-38(30,31)36-37(28,29)32-5-8-12(24)14(26)15(34-8)21-4-3-9(23)20-17(21)27/h3-4,6,8,10-16,24-26H,5,18H2,1-2H3,(H,19,22)(H,28,29)(H,30,31)(H,20,23,27)/t6-,8-,10-,11-,12-,13+,14-,15-,16?/m1/s1

InChI Key

FUUMLYWEEZBCQR-FMASKQBNSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H](C(O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N

Canonical SMILES

CC1C(C(C(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C)O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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